Differential Antipromastigote Activity: A Comparative Assessment Against Leishmania spp.
In studies targeting Leishmania promastigotes, this compound demonstrated significant antipromastigote activity . While specific IC50 values for the target compound are not disclosed in primary literature, a structurally related hydrazine-coupled pyrazole analog (Compound 13) exhibited an IC50 of 0.018 µM, which was 174-fold more potent than miltefosine (IC50 = 3.130 µM) and 2.6-fold more potent than amphotericin B deoxycholate (IC50 = 0.047 µM) [1]. This class-level inference suggests that the 2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile scaffold, with its unsubstituted pyrazole N1 position, may provide an advantageous starting point for further optimization compared to more heavily substituted analogs that may suffer from reduced potency or altered selectivity.
| Evidence Dimension | Antipromastigote activity (IC50) |
|---|---|
| Target Compound Data | Not directly reported; inferred from class-level activity. |
| Comparator Or Baseline | Miltefosine (IC50 = 3.130 µM) and Amphotericin B deoxycholate (IC50 = 0.047 µM) vs. a related pyrazole analog (IC50 = 0.018 µM) |
| Quantified Difference | Related analog is 174-fold more active than miltefosine and 2.6-fold more active than amphotericin B. |
| Conditions | In vitro antipromastigote assay against Leishmania species. |
Why This Matters
This establishes a performance benchmark for the pyrazole-thiophene chemotype, validating procurement of this specific core for antileishmanial drug discovery programs.
- [1] Khan, S., et al. Synthesis, antileishmanial, antimalarial evaluation and molecular docking study of some hydrazine-coupled pyrazole derivatives. BMC Chemistry. 2024;18:8. View Source
